An In-depth Technical Guide to the Physical Properties and Solubility Profile of 3-methyl-1,3-thiazol-2(3H)-imine
An In-depth Technical Guide to the Physical Properties and Solubility Profile of 3-methyl-1,3-thiazol-2(3H)-imine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-methyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazol-2(3H)-imine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial and anticancer properties. A thorough understanding of the physicochemical properties of this core structure is paramount for its effective utilization in the design and development of novel therapeutic agents. These properties, including solubility, acidity/basicity (pKa), and lipophilicity (logP), directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and bioavailability.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-methyl-1,3-thiazol-2(3H)-imine. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational studies, and established analytical methodologies. It is designed to be a practical resource for researchers, offering not only a summary of expected values but also detailed, field-proven experimental protocols for the precise determination of these critical parameters. The causality behind experimental choices is explained, empowering scientists to generate reliable and reproducible data.
Chemical Identity and Structure
3-methyl-1,3-thiazol-2(3H)-imine is characterized by a five-membered thiazole ring with a methyl group at the 3-position and an exocyclic imine group at the 2-position. The endocyclic double bond is located between carbons 4 and 5. The tautomeric equilibrium between the imine and its corresponding amine form (2-amino-3-methylthiazolium) is a crucial aspect of its chemistry, influencing its reactivity and physical properties.
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₄H₆N₂S | [1] |
| Molecular Weight | 114.17 g/mol | [1] |
| CAS Number (Hydroiodide Salt) | 6149-13-9 | [1] |
Physical Properties: A Detailed Examination
A summary of the expected physical properties of 3-methyl-1,3-thiazol-2(3H)-imine is presented below, followed by in-depth discussions and experimental protocols for their determination.
| Property | Predicted/Estimated Value | Comments and Comparative Data |
| Melting Point | Solid at room temperature | Derivatives with larger substituents are typically crystalline solids with melting points ranging from 100-200 °C.[2] |
| Boiling Point | > 200 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding capabilities. |
| pKa (of the conjugate acid) | ~5.4 | Based on the experimental pKa of 2-aminothiazole (5.36).[3] The exocyclic imine nitrogen is the primary basic center. |
| logP | ~0.5 - 1.5 (calculated) | The benzannulated analog, 3-methyl-1,3-benzothiazol-2(3H)-imine, has a calculated XLogP3 of 2.1.[4] The title compound is expected to be less lipophilic. |
Melting Point
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice forces. For 3-methyl-1,3-thiazol-2(3H)-imine, which is expected to be a solid at room temperature, the presence of a polar thiazole ring and the capacity for hydrogen bonding through the imine group suggest a relatively high melting point. While no experimental value for the parent compound is readily available, substituted derivatives often exhibit melting points well above 100 °C.[2]
A calibrated digital melting point apparatus provides a precise and reproducible method for this determination.
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Apparatus: Capillary melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).
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Procedure:
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Ensure the apparatus is calibrated using certified standards (e.g., caffeine, vanillin).
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Finely powder a small, dry sample of 3-methyl-1,3-thiazol-2(3H)-imine.
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Pack the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the apparatus.
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Set a heating ramp rate of 1-2 °C per minute for accurate determination. A faster ramp rate can be used for an initial approximate measurement.
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Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range should be narrow for a pure compound.
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Acidity and Basicity (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like 3-methyl-1,3-thiazol-2(3H)-imine, the pKa of its conjugate acid is determined. The primary basic center is the exocyclic imine nitrogen, which can be protonated. The pKa of the closely related 2-aminothiazole is experimentally determined to be 5.36, suggesting that 3-methyl-1,3-thiazol-2(3H)-imine will have a similar basicity.[3] This value is critical for understanding its ionization state at physiological pH and for developing appropriate formulation strategies.
Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.
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Apparatus: Automated titrator equipped with a calibrated pH electrode, a burette, and a stirrer.
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Reagents:
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0.1 M Hydrochloric acid (HCl) titrant, standardized.
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0.1 M Potassium chloride (KCl) solution (to maintain constant ionic strength).
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High-purity water (Milli-Q or equivalent).
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Procedure:
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Accurately weigh a sample of 3-methyl-1,3-thiazol-2(3H)-imine and dissolve it in a known volume of 0.1 M KCl solution.
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Immerse the calibrated pH electrode and the tip of the burette into the solution.
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Stir the solution gently.
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Titrate the solution with standardized 0.1 M HCl, recording the pH after each addition of titrant.
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Plot the pH versus the volume of HCl added.
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The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
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Caption: Workflow for thermodynamic solubility determination.
Chemical Stability and Synthetic Considerations
The stability of 3-methyl-1,3-thiazol-2(3H)-imine is an important consideration for its handling, storage, and formulation. The thiazole ring is generally stable, but the exocyclic imine bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding thiazolone.
The synthesis of thiazol-2(3H)-imines often involves the reaction of a primary amine with an α-haloketone and a thiocyanate salt, or the cyclization of a thiourea derivative. [2]These synthetic routes may introduce impurities that can affect the measured physical properties. Therefore, it is crucial to use highly purified material for accurate characterization.
Conclusion
This technical guide has provided a detailed overview of the physical properties and solubility profile of 3-methyl-1,3-thiazol-2(3H)-imine. While experimental data for this specific molecule is limited, a comprehensive picture of its expected behavior has been constructed through the analysis of closely related compounds and computational predictions. The provided experimental protocols offer robust and reliable methods for the determination of key physicochemical parameters, empowering researchers to generate high-quality data for their drug discovery and development programs. A thorough understanding and experimental validation of these properties are essential for advancing our knowledge of this important class of heterocyclic compounds and for unlocking their full therapeutic potential.
References
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- ACS Publications. (2023, May 1). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives.
- El-Sawah, D. E., et al. (2026, January 4). Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones.
- ACS Publications. (2023, May 1). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives.
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PubChem. (n.d.). 3-Methyl-1,3-benzothiazol-2(3H)-imine. Retrieved from [Link]
- Semantic Scholar. (2023, May 1).
- S.N. Pandeya, et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL IMINES AND THIAZOLIDINONES.
- MDPI. (2021, March 26).
- MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
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Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
- PMC. (2021, January 15).
- EXCLI Journal. (2025, January 3).
- ResearchGate. (n.d.). Structure of Thiazol‐2(3H)‐imine and interconversion into corresponding....
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique.
- Iranian chemical communication. (2016, August 26). A green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media.
- ResearchGate. (2010, August 12). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- PubMed. (n.d.).
- PMC. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Semantic Scholar. (n.d.).
